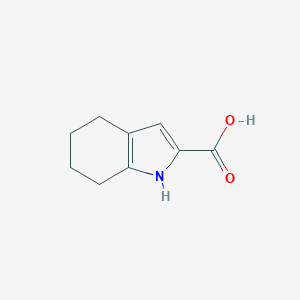

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h5,10H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDHGPFNPXPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354450 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-64-0 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Indole Synthesis of Tetrahydroindole-2-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1][2] This guide provides a detailed exploration of its application in the synthesis of tetrahydroindole-2-carboxylic acids, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds.

Core Principles of the Fischer Indole Synthesis

The Fischer indole synthesis is fundamentally a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids like zinc chloride and boron trifluoride.[2]

The general mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step involves the condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.

-

[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate then undergoes aromatization, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule results in the formation of the indole ring.

Synthesis of Tetrahydroindole-2-carboxylic Acids

The synthesis of tetrahydroindole-2-carboxylic acids via the Fischer indole synthesis typically involves the reaction of a phenylhydrazine with a cyclic keto acid or a precursor thereof. A common starting material for introducing the 2-carboxylic acid functionality is pyruvic acid or its esters.[1] For the "tetrahydro" portion of the target molecule, a cyclic ketone such as cyclohexanone is often employed.

The overall transformation can be envisioned as the reaction between a phenylhydrazine and a suitable cyclic α-keto acid. In practice, the reaction is often carried out with a cyclic ketone and pyruvic acid, where the initial hydrazone formation is followed by the intramolecular cyclization.

Reaction Mechanism

The mechanism for the synthesis of a tetrahydroindole-2-carboxylic acid is a specific application of the general Fischer indole synthesis mechanism.

References

An In-Depth Technical Guide to the Multi-Component Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its partially saturated nature provides a three-dimensional architecture that can be advantageous for potent and selective interactions with biological targets. The presence of a carboxylic acid at the 2-position offers a handle for further derivatization, making it a valuable building block in drug discovery programs. This technical guide details a robust and efficient one-pot, three-component synthesis of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, a key intermediate for the development of novel therapeutics.

Core Synthesis Strategy: A One-Pot, Three-Component Approach

The synthesis of the 4,5,6,7-tetrahydro-1H-indole-2-carboxylate core is achieved through a one-pot, three-component reaction that leverages the principles of the Hantzsch pyrrole synthesis. This method involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. In this adaptation for the target molecule, the reaction proceeds through the sequential condensation of three key components:

-

1,3-Cyclohexanedione: Serves as the cyclic β-dicarbonyl compound that forms the six-membered ring of the tetrahydroindole.

-

An Amine Source (e.g., Ammonium Acetate): Provides the nitrogen atom for the pyrrole ring.

-

Ethyl 2-chloroacetoacetate: Acts as the α-haloketone and incorporates the C2-ester functionality.

This one-pot procedure avoids the isolation of intermediates, thereby improving efficiency and reducing waste. The resulting ethyl ester can be readily hydrolyzed to the target carboxylic acid.

Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its subsequent hydrolysis to this compound.

Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Materials:

-

1,3-Cyclohexanedione

-

Ammonium acetate

-

Ethyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), ammonium acetate (1.5 eq), and absolute ethanol (100 mL).

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the enamine intermediate.

-

To the resulting mixture, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over a period of 10 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Hydrolysis to this compound

Materials:

-

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

-

Ethanol

-

Sodium hydroxide (1 M aqueous solution)

-

Hydrochloric acid (1 M aqueous solution)

-

Deionized water

Procedure:

-

Dissolve the purified ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add a 1 M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

-

Heat the mixture to 50 °C and stir for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in deionized water (50 mL) and cool the solution in an ice bath.

-

Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid under vacuum to yield the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocol.

| Parameter | Value |

| Reactant Equivalents | |

| 1,3-Cyclohexanedione | 1.0 |

| Ammonium Acetate | 1.5 |

| Ethyl 2-chloroacetoacetate | 1.1 |

| Reaction Conditions (Ester Synthesis) | |

| Solvent | Absolute Ethanol |

| Temperature | 78 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Yield (Ester Synthesis) | 75-85% (after purification) |

| Reaction Conditions (Hydrolysis) | |

| Reagent | 1 M Sodium Hydroxide |

| Solvent | Ethanol |

| Temperature | 50 °C |

| Reaction Time | 2-3 hours |

| Yield (Hydrolysis) | >95% |

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the three-component synthesis.

Caption: Experimental workflow for the synthesis.

A Comprehensive Technical Guide to the Spectroscopic Data of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the characterization and analysis of this and similar molecular scaffolds.

Molecular Structure

This compound

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

-

CAS Number: 131172-64-0

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole ring, the tetrahydrogenated cyclohexane ring, the carboxylic acid group, and the N-H group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~6.8 | Singlet | 1H |

| H-4, H-7 (CH₂) | ~2.5 - 2.7 | Multiplet | 4H |

| H-5, H-6 (CH₂) | ~1.7 - 1.9 | Multiplet | 4H |

| N-H | ~11.0 - 12.0 | Broad Singlet | 1H |

| COOH | ~12.0 - 13.0 | Broad Singlet | 1H |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~130 |

| C-3 | ~110 |

| C-3a | ~115 |

| C-4 | ~23 |

| C-5 | ~24 |

| C-6 | ~24 |

| C-7 | ~23 |

| C-7a | ~128 |

| COOH | ~165 |

Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, notably the O-H and N-H stretches, and the C=O stretch of the carboxylic acid.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Indole) | 3400 - 3300 | Medium |

| C-H (sp² and sp³) | 3100 - 2850 | Medium-Strong |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C (Pyrrole) | 1650 - 1550 | Medium |

| C-N | 1350 - 1250 | Medium |

| C-O | 1320 - 1210 | Strong |

Mass Spectrometry (MS) Data

The mass spectrum, typically acquired using electrospray ionization (ESI), will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 166.0811 | Molecular ion (protonated) |

| [M-H]⁻ | 164.0663 | Molecular ion (deprotonated) |

| [M-COOH]⁺ | 120.0813 | Loss of the carboxylic acid group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR. Key parameters include a spectral width of around 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition.

Mandatory Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Relationship between molecular structure and the information obtained from different spectroscopic techniques.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (THICA). As a partially saturated indole derivative, this compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a reactive carboxylic acid function and an electron-rich pyrrole ring fused to a saturated cyclohexane ring, offers multiple avenues for chemical modification. This makes it a privileged scaffold for constructing complex polyheterocyclic structures and developing novel therapeutic agents, with derivatives showing potential as antiviral and anticancer agents.[1]

Chemical and Physical Properties

This compound is a solid compound characterized by a molecular formula of C₉H₁₁NO₂.[1] The presence of both a hydrogen-bond-donating N-H group and a carboxylic acid group, combined with a non-planar saturated ring, influences its physical properties. While specific experimental data for properties like melting point, pKa, and solubility are not widely published, data for the parent compound, Indole-2-carboxylic acid, can provide a useful reference point. The reduced aromaticity in the tetrahydro- derivative is expected to alter these properties, for instance by decreasing the melting point compared to its fully aromatic counterparts which typically melt above 200°C.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Solid | |

| Predicted XlogP | 1.8 | [2] |

| InChI Key | NYZDHGPFNPXPCM-UHFFFAOYSA-N | [2] |

Chemical Reactivity and Functionalization

The reactivity of THICA is dictated by three primary functional regions: the carboxylic acid group at the C2 position, the electron-rich pyrrole ring (specifically the C3 position), and the secondary amine (N-H) of the pyrrole ring.

Caption: Key reactive sites on this compound.

Reactions of the Carboxylic Acid Group

The C2-carboxylic acid is readily derivatized using standard organic chemistry protocols.

-

Amide Bond Formation (Amidation): This is one of the most common reactions, allowing for the introduction of diverse substituents. The reaction is typically facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[3] This method is robust for coupling various primary and secondary amines.

-

Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after conversion to the carboxylate salt.[4] These esters can serve as protecting groups or as intermediates for further transformations.[5]

Reactions of the Pyrrole Ring

-

Electrophilic Aromatic Substitution (EAS): The indole ring system is highly nucleophilic and undergoes electrophilic substitution preferentially at the C3 position, which is estimated to be 10¹³ times more reactive than benzene.[6] Common EAS reactions include:

-

Halogenation: Occurs readily with mild halogenating agents like N-bromosuccinimide (NBS).[7]

-

Nitration: Can be achieved using nitric acid in acetic anhydride.[7]

-

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) introduces a formyl group at C3.[7][8]

-

Friedel-Crafts Acylation/Alkylation: Can introduce acyl or alkyl groups, though these reactions can sometimes lead to mixtures of products due to the high reactivity of the indole nucleus.[6][8]

-

-

N-H Reactivity: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base (e.g., NaH). The resulting anion is a potent nucleophile and can be alkylated or acylated to introduce substituents on the nitrogen atom.[9]

-

Oxidation (Aromatization): The tetrahydroindole ring can be oxidized to the fully aromatic indole scaffold. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation.[10] This reaction is valuable for accessing indole-2-carboxylic acid derivatives from their saturated precursors. The electron-rich nature of indoles also makes them susceptible to oxidation at the C2-C3 double bond, which can lead to 2-oxindoles under certain conditions.[11][12][13]

Experimental Protocols

The following sections provide detailed methodologies for key transformations of indole-2-carboxylic acids, which are directly applicable to the tetrahydro- derivative.

General Protocol for Amide Coupling via EDC/HOBt

This protocol is a standard and highly effective method for synthesizing a wide range of indole-2-carboxamides.[3]

Caption: General experimental workflow for EDC/HOBt mediated amide coupling.

Methodology:

-

To a stirred solution of this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or CH₂Cl₂ is added DIPEA (2.5 equivalents).[3]

-

The mixture is cooled to 0°C in an ice bath.

-

EDC·HCl (1.5 equivalents) is added portion-wise, and the reaction is stirred at 0°C for 30 minutes.[3]

-

The reaction is then allowed to warm to room temperature and stirred for 3 to 12 hours, with progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired amide.[3]

Protocol for Esterification using an Alkyl Halide

This two-step procedure involves forming the carboxylate salt followed by nucleophilic substitution.

Methodology:

-

Salt Formation: Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol. Add one equivalent of a base (e.g., potassium hydroxide in ethanol) and stir at room temperature.[14] The reaction can be refluxed for several hours to ensure complete hydrolysis if starting from an ester.[14]

-

Alkylation: Concentrate the mixture under vacuum to obtain the carboxylate salt.[14] Re-dissolve the salt in an aprotic polar solvent like DMF.

-

Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until TLC indicates the disappearance of the starting material.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Application in Drug Discovery and Synthesis

The THICA scaffold is highly valuable for generating libraries of diverse compounds for screening in drug discovery programs. Its multiple points of reactivity allow for systematic structural modifications to explore structure-activity relationships (SAR).

Caption: Logical workflow for generating diverse compound libraries from THICA.

The ability to independently modify the C2, N1, and C3 positions allows for a combinatorial approach to synthesis. For example, a library of amides can be created and subsequently N-alkylated to explore the impact of substituents at both positions on biological activity. This strategic functionalization is a cornerstone of modern medicinal chemistry for optimizing lead compounds.

References

- 1. This compound|CAS 131172-64-0 [benchchem.com]

- 2. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic substitution at the indole [quimicaorganica.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]

- 10. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

The Tetrahydroindole-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide to its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features, combining a partially saturated indole core with a crucial carboxylic acid moiety, provide a versatile platform for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the biological potential of this scaffold, presenting key quantitative data, detailed experimental protocols for its evaluation, and a visual representation of its mechanisms of action.

Antiviral Potential: Targeting Viral Replication

A significant body of research has focused on the development of tetrahydroindole-2-carboxylic acid derivatives as potent antiviral agents, particularly as inhibitors of HIV-1 integrase.

HIV-1 Integrase Inhibition

Derivatives of this scaffold have been shown to effectively inhibit the strand transfer step of HIV-1 integrase, a critical enzyme in the viral replication cycle. The mechanism of action involves the chelation of divalent metal ions (Mg2+) in the enzyme's active site, a process facilitated by the carboxylic acid group at the 2-position of the indole ring.[1][2][3][4] Structural modifications at various positions of the tetrahydroindole core have been explored to enhance this inhibitory activity.

Table 1: In Vitro Activity of Tetrahydroindole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Target | IC50 (µM) | Reference |

| 17a | HIV-1 Integrase | 3.11 | [2][5] |

| 20a | HIV-1 Integrase | 0.13 | [3][4] |

Activity Against Other Viruses

The antiviral potential of this scaffold extends beyond HIV. Certain derivatives have demonstrated inhibitory activity against other viruses, including Coxsackie B3 virus and Influenza A virus.[6]

Table 2: In Vitro Antiviral Activity of Tetrahydroindole-2-Carboxylic Acid Derivatives

| Compound | Virus | IC50 (µM) | Cell Line | Reference |

| 8f | Coxsackie B3 | 7.18 | - | [6] |

| 14f | Influenza A (A/FM/1/47) | 7.53 | - | [6] |

| Derivative | SARS-CoV-2 | 1.06 µg/mL | - | [7][8] |

Anticancer Potential: Modulating Key Oncogenic Pathways

The tetrahydroindole-2-carboxylic acid scaffold has also been investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines and targeting specific oncogenic pathways.

Inhibition of IDO1/TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism, and their overexpression in the tumor microenvironment contributes to immune evasion.[1][9][10][11][12] Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO, presenting a promising strategy for cancer immunotherapy.[13]

Table 3: Inhibitory Activity of 6-Acetamido-indole-2-carboxylic Acid Derivatives against IDO1 and TDO

| Compound | Target | IC50 (µM) | Reference |

| 9o-1 | IDO1 | 1.17 | [13] |

| TDO | 1.55 | [13] |

Targeting the 14-3-3η Protein

The 14-3-3 protein family plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis, and their dysregulation is implicated in cancer.[14][15][16][17][18] Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, demonstrating inhibitory activity against liver cancer cell lines.

Cytotoxic Activity

Various derivatives of the tetrahydroindole-2-carboxylic acid scaffold have exhibited cytotoxic effects against a range of cancer cell lines.

Table 4: In Vitro Cytotoxicity of Tetrahydroindole-2-Carboxylic Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Various derivatives | HCT116 (Human Colorectal Carcinoma) | 0.329 µg/mL | [19] |

| Various derivatives | HTB-26 (Breast Cancer) | 10-50 µM | |

| Various derivatives | PC-3 (Prostate Cancer) | 10-50 µM | |

| Various derivatives | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | |

| Various derivatives | U87 (Glioblastoma) | 12.6-14.6 µg/mL | [19] |

Antimicrobial and Antioxidant Potential

The biological activities of the tetrahydroindole-2-carboxylic acid scaffold also encompass antimicrobial and antioxidant effects.

Antimicrobial Activity

Derivatives of this scaffold have shown activity against a spectrum of bacteria and fungi. The proposed mechanism of action for some indole derivatives involves the disruption of the bacterial cell membrane potential and inhibition of respiratory metabolism.[20][21][22]

Table 5: Minimum Inhibitory Concentration (MIC) of Tetrahydroindole-2-Carboxylic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [23] |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Gram-positive and Gram-negative bacteria | 0.004-0.03 | [24] |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 15 | Fungi | 0.004-0.06 | [24] |

| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [25] |

| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [25] |

| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | 512 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological potential of the tetrahydroindole-2-carboxylic acid scaffold.

Synthesis of Tetrahydroindole-2-Carboxylic Acid Derivatives

The synthesis of these derivatives often involves multi-step reactions. A general approach for the synthesis of 3- and 6-substituted indole-2-carboxylic acid derivatives is outlined below.[5]

-

Esterification: The starting indole-2-carboxylic acid is esterified, typically using an alcohol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Buchwald-Hartwig Cross-Coupling: Substituted anilines, benzylamines, or phenethylamines are introduced at the desired position (e.g., C3 or C6) of the indole ring via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

-

Hydrolysis: The ester group is then hydrolyzed back to a carboxylic acid, usually under basic conditions.

In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integrase.[26][27][28][29]

-

Plate Coating: A 96-well microplate is coated with a donor substrate DNA (dsDNA) that mimics the HIV-1 long terminal repeat (LTR) and contains a 5'-biotin tag.

-

Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.

-

Inhibitor Addition: The test compounds (tetrahydroindole-2-carboxylic acid derivatives) are added to the wells at various concentrations.

-

Strand Transfer Reaction: A target substrate DNA, labeled with a molecule such as digoxigenin (DIG), is added to initiate the strand transfer reaction.

-

Detection: The plate is washed, and an anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.

-

Signal Generation: A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the tetrahydroindole-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[23][30]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the tetrahydroindole-2-carboxylic acid scaffold are attributed to its interaction with various cellular targets and modulation of key signaling pathways.

IDO1/TDO Inhibition in Cancer

In the tumor microenvironment, the enzymes IDO1 and TDO catabolize the essential amino acid tryptophan into kynurenine.[1][9][10][11][12] This depletion of tryptophan and accumulation of kynurenine suppresses the activity of immune effector cells, such as T cells and NK cells, and promotes the generation of regulatory T cells (Tregs), leading to immune tolerance of the tumor. Tetrahydroindole-2-carboxylic acid-based inhibitors block this pathway, thereby restoring anti-tumor immunity.

Targeting 14-3-3η in Cancer

The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of signaling proteins, influencing their activity and subcellular localization. The 14-3-3η isoform has been implicated in cancer progression by modulating key pathways such as Wnt/β-catenin and ERK/MAPK, and by inhibiting apoptosis through interaction with pro-apoptotic proteins like Bax.[14][15][16][17][18] Tetrahydroindole-2-carboxylic acid derivatives that target 14-3-3η can disrupt these interactions, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel tetrahydroindole-2-carboxylic acid derivatives follows a structured workflow, from chemical synthesis to comprehensive biological testing.

Conclusion

The tetrahydroindole-2-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of virology, oncology, and microbiology. The continued exploration of this scaffold through structural modifications and the elucidation of its mechanisms of action will undoubtedly lead to the development of novel and effective drugs to address a range of unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their pursuit of innovative therapies based on this remarkable chemical entity.

References

- 1. d-nb.info [d-nb.info]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 8. actanaturae.ru [actanaturae.ru]

- 9. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]

- 10. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 14–3-3ε: a protein with complex physiology function but promising therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 14-3-3ζ as a prognostic marker and therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 14-3-3 Proteins Are on the Crossroads of Cancer, Aging, and Age-Related Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]

- 22. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. abnova.com [abnova.com]

- 28. tulipgroup.com [tulipgroup.com]

- 29. fybreeds.com [fybreeds.com]

- 30. researchgate.net [researchgate.net]

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (THICA) has emerged as a particularly valuable building block for the development of novel therapeutic agents. Its partially saturated carbocyclic ring fused to the pyrrole core offers a unique three-dimensional geometry that can be exploited for specific interactions with biological targets. This, combined with the synthetic tractability of the carboxylic acid and the pyrrole nitrogen, provides a versatile platform for the generation of diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, functionalization, and application of the THICA scaffold in medicinal chemistry, with a focus on its role in the development of antiviral, anti-inflammatory, and neuroactive compounds.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common method involves the Fischer indole synthesis, which is a versatile and widely used reaction for constructing the indole ring system.

A general synthetic route to the parent this compound is not explicitly detailed in the provided search results. However, methods for the synthesis of related indole-2-carboxylic acids and tetrahydroindoles can be adapted. For instance, a common precursor is ethyl indole-2-carboxylate, which can be synthesized from o-nitrotoluene and diethyl oxalate, followed by reductive cyclization. The tetrahydroindole core can be accessed through various methods, including the cyclization of appropriate precursors.

A more specific example is the synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles, which has been achieved through a multi-step sequence involving the opening of an epoxide with an amine, followed by an intramolecular metal-catalyzed cyclization.[1]

Medicinal Chemistry Applications

The unique structural features of the this compound scaffold have been leveraged to design potent and selective modulators of various biological targets.

Antiviral Activity

Hepatitis C Virus (HCV) Inhibitors: Derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have been identified as a novel chemical scaffold for inhibiting the cellular replication of HCV genotypes 1b and 2a. These compounds have shown promising antiviral activity with low cytotoxicity. The mechanism of action for these derivatives is still under investigation, as they did not show significant activity against HCV NS5B polymerase, NS3 helicase, or IRES-mediated translation in biochemical assays. This suggests that they may act on a different viral or host target involved in the HCV replication cycle.

Human Immunodeficiency Virus (HIV-1) Integrase Inhibitors: The indole-2-carboxylic acid moiety has been successfully employed as a scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds chelate the two Mg2+ ions within the active site of the integrase enzyme, effectively blocking the integration of the viral DNA into the host genome. Structural modifications, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the interaction with a hydrophobic cavity near the active site, leading to improved inhibitory potency.

Anti-inflammatory and Immunomodulatory Activity

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Derivatives of 1H-indole-2-carboxylic acid have been developed as potent and selective antagonists of the CysLT1 receptor. Cysteinyl leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases. By blocking the CysLT1 receptor, these compounds can inhibit the downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil recruitment. Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the indole ring for potent antagonist activity.

Neurological and Metabolic Applications

Cannabinoid Receptor 1 (CB1) Allosteric Modulators: The 1H-indole-2-carboxamide scaffold has been a fruitful starting point for the discovery of allosteric modulators of the CB1 receptor. Allosteric modulators offer a more nuanced approach to receptor modulation compared to orthosteric ligands, with the potential for improved safety and efficacy. These indole derivatives have been shown to act as negative allosteric modulators, reducing the efficacy of orthosteric agonists. SAR studies have demonstrated that substitutions on both the indole and the phenyl rings are crucial for modulating the potency and efficacy of these compounds.

Quantitative Data

The following tables summarize the quantitative bioactivity data for various derivatives of the this compound scaffold.

Table 1: Anti-HCV Activity of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivatives

| Compound | Genotype 1b EC50 (µM) | Genotype 2a EC50 (µM) | CC50 (µM) |

| 31 | 12.4 | 8.7 | 109.9 |

| 39 | 7.9 | 2.6 | >100 |

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

| Compound | IC50 (µM) |

| 3 | >50 |

| 15 | 9.4 |

| 18 | 7.7 |

| 20a | 0.13 |

Table 3: CysLT1 Receptor Antagonist Activity of 1H-Indole-2-carboxylic Acid Derivatives

| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) |

| 17k | 0.0059 | 15 |

Table 4: CB1 Receptor Allosteric Modulator Activity of 1H-Indole-2-carboxamide Derivatives

| Compound | IC50 (nM) |

| 1 | ~790 |

| 3 | ~198 |

| 45 | 79 |

Experimental Protocols

Synthesis of 2-Phenyl-1H-indole

This protocol describes a general method for the synthesis of a 2-phenylindole derivative, which can be adapted for the synthesis of related compounds.

Procedure:

-

A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 ml) with a few drops of glacial acetic acid is boiled to prepare acetophenone phenylhydrazone.[2]

-

The resulting acetophenone phenylhydrazone is then subjected to Fischer indole cyclization in the presence of an acid catalyst (e.g., polyphosphoric acid) to yield 2-phenylindole.[2]

-

The crude product is purified by recrystallization from ethanol.[2]

HIV-1 Integrase Strand Transfer Assay

This protocol outlines a high-throughput assay for measuring the strand transfer activity of HIV-1 integrase.

Procedure:

-

A donor DNA duplex, labeled with biotin at the 5' end, and a target DNA duplex, labeled with digoxin (DIG) at the 3' end, are prepared.[3]

-

The HIV-1 integrase enzyme is incubated with the donor and target DNA.[3]

-

The strand transfer reaction results in a product containing both biotin and digoxin.[3]

-

The reaction product is captured on streptavidin-coated magnetic beads.[3]

-

The amount of captured product is quantified by measuring the amount of DIG using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) and a colorimetric substrate.[3]

-

The half-maximal inhibitory concentration (IC50) of test compounds is determined by measuring the reduction in the signal in the presence of varying concentrations of the inhibitor.[3]

Visualizations

Caption: The Hepatitis C Virus (HCV) lifecycle and potential points of therapeutic intervention.

Caption: Simplified signaling pathway of the CysLT1 receptor and its inhibition.

Caption: Mechanism of negative allosteric modulation of the CB1 receptor.

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Tetrahydroindole Analogs

A Technical Guide for Researchers and Drug Development Professionals

The tetrahydroindole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective agents against a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel tetrahydroindole analogs, with a focus on their biological evaluation and mechanisms of action.

Synthesis of Novel Tetrahydroindole Analogs

The synthesis of substituted tetrahydroindoles is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). Recent methodologies have focused on efficient and versatile synthetic routes to generate libraries of diverse analogs.

Synthesis of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs

A notable class of tetrahydroindole derivatives, the 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides, has demonstrated significant antiproliferative activity. The synthesis of these compounds typically involves a multi-step sequence, as outlined below.

-

Preparation of Methyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxylate:

-

To a solution of indole-2-carboxylic acid in an appropriate solvent, add a suitable amino acid ester hydrochloride and a coupling agent (e.g., HATU, HOBt).

-

Stir the reaction mixture at room temperature for the specified duration.

-

Perform an aqueous work-up followed by purification via column chromatography to yield the dipeptide intermediate.

-

Cyclize the intermediate using a suitable method, such as a Pictet-Spengler reaction, to obtain the methyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxylate.

-

-

Synthesis of 2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs:

-

Dissolve the methyl ester intermediate in a suitable solvent (e.g., methanol).

-

Add the desired substituted arylmethylamine to the solution.

-

Heat the reaction mixture under reflux for the required time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final carboxamide analogs.

-

Synthesis of N-Substituted 4-Oxo-4,5,6,7-tetrahydroindoles

The 4-oxo-4,5,6,7-tetrahydroindole core is another key pharmacophore. A general and efficient method for its synthesis involves the reaction of a cyclic diketone with an appropriate amine and a halo-ketone.

-

Three-Component Reaction:

-

To a solution of dimedone in a mixture of water and ethanol, add the desired aniline derivative and phenacyl bromide.

-

Reflux the reaction mixture for the specified time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter the precipitated product.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one.

-

Biological Evaluation and Quantitative Data

The synthesized tetrahydroindole analogs have been evaluated for their biological activities, primarily as anticancer agents. The following tables summarize the quantitative data from these studies.

Table 1: Antiproliferative Activity of 2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs[1]

| Compound | R Group (N2-benzyl) | GI50 (µM) - MDA-MB-468 | GI50 (µM) - MCF-7 | Tumor Selectivity Ratio (MCF-7/MDA-MB-468) |

| 2b | 4-F | 3.16 | >30 | >9.5 |

| 2f | 4-CN | 2.94 | >30 | >10.2 |

| 2i | 4-OCF3 | 2.96 | >30 | >10.1 |

| Gefitinib | - | 17.5 | 11.6 | 0.66 |

Table 2: Antiproliferative Activity of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs[3]

| Compound | Structure | GI50 (µM) - MDA-MB-468 |

| 3a | N2-benzyl, 3-(furan-2-ylmethyl)amide | 4.7 |

| 3d | N2-(4-methoxybenzyl), 3-(furan-2-ylmethyl)amide | 5.2 |

| Gefitinib | - | 17.5 |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these novel tetrahydroindole analogs, it is crucial to investigate their effects on key cellular signaling pathways. Furthermore, a standardized experimental workflow ensures reproducibility and comparability of results.

Heat Shock Protein 90 (HSP90) Signaling Pathway

HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[1] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[1][2]

Caption: HSP90 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Synthesis and Biological Evaluation

A systematic workflow is essential for the efficient discovery and development of novel therapeutic agents.

Caption: General experimental workflow for drug discovery.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values by plotting a dose-response curve.

-

This guide provides a foundational understanding of the current landscape of novel tetrahydroindole analog discovery and synthesis. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to design and develop the next generation of targeted therapeutics based on this versatile scaffold.

References

Methodological & Application

Experimental protocol for the synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis is a two-step process commencing with a Fischer indole synthesis to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the target carboxylic acid. This protocol is designed for researchers and scientists in drug development and organic synthesis, offering a clear and reproducible methodology.

Introduction

Indole and its derivatives are privileged scaffolds in numerous natural products and pharmaceutical agents.[1] The partially saturated 4,5,6,7-tetrahydro-1H-indole core is of particular interest as it provides a three-dimensional structure that can be exploited for developing novel therapeutics. This compound serves as a key intermediate for the elaboration of more complex molecules. The synthetic route described herein utilizes the robust and well-established Fischer indole synthesis, a reliable method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[2][3]

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

This step involves the acid-catalyzed condensation and cyclization of cyclohexanone and ethyl 2-hydrazinyl-2-oxoacetate.

Materials and Reagents:

-

Cyclohexanone

-

Ethyl 2-hydrazinyl-2-oxoacetate

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Chloride (NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 2-hydrazinyl-2-oxoacetate (1.0 eq) in glacial acetic acid (40 mL).

-

While stirring, heat the solution to reflux.

-

Add a solution of cyclohexanone (1.0 eq) in glacial acetic acid (10 mL) dropwise over 5 minutes.

-

After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 1 hour.

-

Cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium chloride solution (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Step 2: Synthesis of this compound

This step involves the alkaline hydrolysis of the ethyl ester intermediate.[4][5]

Materials and Reagents:

-

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl), 1 M

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 eq) in ethanol (30 mL).

-

Add a solution of potassium hydroxide (3.0 eq) in water (10 mL).

-

Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

| Step | Product | Starting Material (eq) | Reagent (eq) | Solvent | Temperature | Time | Yield (%) | Purity (%) |

| 1 | Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | Cyclohexanone (1.0) | Ethyl 2-hydrazinyl-2-oxoacetate (1.0) | Glacial Acetic Acid | Reflux | 1.5 h | ~75-85 | >95 (NMR) |

| 2 | This compound | Ester (1.0) | KOH (3.0) | Ethanol/Water | Reflux | 2 h | ~90-95 | >98 (HPLC) |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from readily available starting materials to the final product through two distinct chemical transformations. The relationship is linear, with the product of the first step serving as the substrate for the second.

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid and its derivatives in the discovery of novel anticancer agents. This document outlines the rationale for their use, key biological targets, and detailed protocols for their evaluation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The partially saturated this compound serves as a versatile building block for the synthesis of derivatives with potent anticancer properties.[1] Research has demonstrated that derivatives of this scaffold exhibit significant inhibitory effects on the growth of various cancer cell lines, including those of the liver, lung, and breast.[1] The primary mechanisms of action identified to date include the induction of apoptosis through the intrinsic pathway and the modulation of key signaling proteins involved in cell cycle regulation and survival.

Key Biological Targets and Mechanisms of Action

Derivatives of this compound have been shown to exert their anticancer effects through several mechanisms:

-

Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (caspase-9 and -3).

-

Inhibition of 14-3-3 Proteins: The 14-3-3 protein family plays a crucial role in various cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2][3] Some indole derivatives have been identified as inhibitors of 14-3-3 proteins, thereby disrupting cancer cell survival pathways.[2][3] The 14-3-3σ isoform, in particular, acts as a tumor suppressor by sequestering key cell cycle proteins like the cyclin-dependent kinase 1-cyclin B1 complex in the cytoplasm, preventing mitotic entry.[3]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various derivatives of indole-2-carboxylic acid against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4,6-difluoro-1H-indole-2-carboxamides | KNS42 (Pediatric Glioblastoma) | 2.34–9.06 | |

| Indole-based Topoisomerase Inhibitors | SMMC-7721 (Hepatocellular Carcinoma) | 0.89 | [4] |

| Indole-based Topoisomerase Inhibitors | HepG2 (Hepatocellular Carcinoma) | 0.91 | [4] |

| Pyrazoline Derivatives with Indole Nucleus | MCF-7 (Breast Cancer) | Low µM range | [4] |

| Pyrazoline Derivatives with Indole Nucleus | HeLa (Cervical Cancer) | Low µM range | [4] |

| Pyrazoline Derivatives with Indole Nucleus | MGC-803 (Gastric Cancer) | Low µM range | [4] |

| Pyrazoline Derivatives with Indole Nucleus | Bel-740H (Liver Cancer) | Low µM range | [4] |

| 1,4-dihydropyrazolo[4,3-b]indoles | A549 (Lung Cancer) | 0.58–2.41 | [4] |

| 1,4-dihydropyrazolo[4,3-b]indoles | HCT-116 (Colon Cancer) | 0.58–2.41 | [4] |

| 1,4-dihydropyrazolo[4,3-b]indoles | MDA-MB-231 (Breast Cancer) | 0.58–2.41 | [4] |

| 1,4-dihydropyrazolo[4,3-b]indoles | MCF-7 (Breast Cancer) | 0.58–2.41 | [4] |

| Benzimidazole-indole derivative | Multiple Cancer Cell Lines | 0.05 | [4] |

| Indole-vinyl sulfone derivatives | Multiple Cancer Cell Lines | Potent Activity | [4] |

| p-chlorophenyl-containing indole analog | MCF-7 (Breast Cancer) | 13.2 | [5] |

| p-chlorophenyl-containing indole analog | MDA-MB-468 (Breast Cancer) | 8.2 | [5] |

| 2,4-Cl2 and 4-NO2 substituted indole conjugates | MCF-7 (Breast Cancer) | 12.2 and 14.5 | [5] |

| 2,4-Cl2 and 4-NO2 substituted indole conjugates | HepG2 (Hepatocellular Carcinoma) | 14.8 and 18.3 | [5] |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic Cancer) | 9.5 | [5] |

| Evodiamine | HepG2 (Hepatocellular Carcinoma) | ~1 | [5] |

| Evodiamine | SMMC-7721 (Hepatocellular Carcinoma) | ~1 | [5] |

| Heteroannulated indole derivatives | HeLa (Cervical Cancer) | 13.41 and 14.67 | [6] |

Experimental Protocols

A general workflow for screening and characterizing the anticancer properties of this compound derivatives is presented below.

References

- 1. This compound|CAS 131172-64-0 [benchchem.com]

- 2. 14-3-3σ and Its Modulators in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14-3-3σ and Its Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid in Antiviral Research: A Detailed Overview

Introduction

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with significant potential in the field of antiviral drug discovery. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Research into the antiviral applications of this specific tetrahydroindole core has revealed activity against several key viral pathogens, most notably Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). This document provides a comprehensive overview of the current research, including quantitative data on antiviral efficacy, detailed experimental protocols, and insights into the mechanisms of action.

Antiviral Activity Spectrum

The primary antiviral applications of the this compound scaffold and its close derivatives have been concentrated in two main areas: as inhibitors of HCV replication and as potential HIV-1 integrase inhibitors. Additionally, the broader class of indole-2-carboxylate derivatives has demonstrated a wide range of antiviral activities.

Anti-Hepatitis C Virus (HCV) Activity

Research has identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a potent inhibitor of HCV replication.[1][2] While these studies focused on derivatives, they establish the therapeutic potential of the core tetrahydroindole structure. The mechanism of action for these compounds appears to be novel, as they did not inhibit key viral enzymes like NS5B polymerase or NS3 helicase, suggesting they may target other viral or host factors essential for viral replication.[1][2]

Potential as HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid core is a well-established scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3] These compounds function by chelating two magnesium ions (Mg²⁺) within the active site of the integrase enzyme, a critical step in the integration of the viral genome into the host cell's DNA.[3] While direct studies on the 4,5,6,7-tetrahydro derivative are limited in this context, its structural similarity to known indole-2-carboxylic acid INSTIs suggests it is a viable candidate for further investigation.

Broad-Spectrum Antiviral Activity

Studies on a broader range of indole-2-carboxylate derivatives have shown promising activity against various RNA and DNA viruses, including Influenza A, Coxsackie B3 virus, and Herpes Simplex Virus-1 (HSV-1).[4][5][6] This suggests that the this compound scaffold could also be explored for broader antiviral applications.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of various derivatives of the 4,5,6,7-tetrahydro-1H-indole and indole-2-carboxylate scaffolds against different viruses.

Table 1: Anti-HCV Activity of 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole Derivatives [1]

| Compound | Virus Genotype | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 31 | 1b | 12.4 | 109.9 | >8.8 |

| 2a | 8.7 | 109.9 | >12.6 | |

| 39 | 1b | 7.9 | >50 | >6.3 |

| 2a | 2.6 | >50 | >19.2 |

Table 2: Broad-Spectrum Antiviral Activity of Indole-2-carboxylate Derivatives [5][6]

| Compound | Virus | IC₅₀ (µmol/L) | CC₅₀ (µmol/L) | Selectivity Index (SI) |

| 8f | Coxsackie B3 | 7.18 | 122.9 | 17.1 |

| 14f | Influenza A | 7.53 | 91.4 | 12.1 |

| 2f | Coxsackie B3 | 1.59 | 12.7 | 8.0 |

| 3f | Coxsackie B3 | 4.55 | 60.1 | 13.2 |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the antiviral evaluation of this compound and its derivatives.

Protocol 1: Cell Culture for Antiviral Assays

Objective: To maintain and passage Huh-7 (human hepatoma) cells, a common cell line for HCV research.

Materials:

-

Huh-7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture Huh-7 cells in T-75 flasks with complete growth medium in a CO₂ incubator.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that is toxic to the host cells (CC₅₀).

Materials:

-

Huh-7 cells

-

Complete growth medium

-

Test compound (this compound or derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.

Protocol 3: HCV Replicon Assay

Objective: To evaluate the antiviral activity of the test compound against HCV replication in a cell-based replicon system.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., with a luciferase reporter gene)

-

Complete growth medium (with G418 for selection, without for assay)

-

Test compound

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium (without G418). Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compound to the wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle control and determine the EC₅₀ value from the dose-response curve.

Protocol 4: HIV-1 Integrase Strand Transfer Assay

Objective: To assess the inhibitory effect of the test compound on the strand transfer activity of HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Biotinylated HIV-1 LTR substrate DNA

-

Target DNA

-

Assay buffer (containing MgCl₂)

-

Test compound

-

Streptavidin-coated plates

-

Detection antibody (e.g., anti-digoxigenin-HRP if the target DNA is digoxigenin-labeled)

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Reaction Setup: In a reaction tube, combine the HIV-1 integrase enzyme, biotinylated LTR substrate, and assay buffer.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for the 3'-processing of the LTR substrate by the integrase.

-

Strand Transfer Reaction: Add the target DNA to the reaction mixture and incubate to allow for the strand transfer reaction.

-

Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated LTR substrate (both reacted and unreacted).

-

Washing: Wash the plate to remove unbound components.

-

Detection: Add a detection antibody that recognizes the incorporated target DNA.

-

Signal Generation: Add the HRP substrate and incubate to develop a colorimetric signal.

-

Measurement: Stop the reaction and measure the absorbance.

-

Data Analysis: Calculate the percentage of inhibition of the strand transfer reaction and determine the IC₅₀ value.

Visualizations

Caption: Workflow for in vitro antiviral screening.

References

- 1. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]